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Introduction
Claspin is a crucial nuclear protein that plays a central role in the maintenance of genomic

integrity. Initially identified in Xenopus egg extracts, it is an essential upstream regulator of the

checkpoint kinase 1 (Chk1), a key effector in the DNA damage response (DDR).[1] Claspin

functions as a critical mediator in the ATR-dependent signaling pathway, which is activated in

response to DNA replication stress and DNA damage.[2][3] Its role extends beyond checkpoint

activation, as it is also involved in the normal progression of DNA replication.[2] Dysregulation

of Claspin has been implicated in various cancers, making it a potential therapeutic target. This

guide provides a comprehensive overview of the structure, domains, and functions of human

Claspin, along with detailed experimental protocols for its study.

Claspin Protein Structure
Human Claspin is encoded by the CLSPN gene and the primary isoform (isoform 1) consists of

1339 amino acids.[4] It is considered a natively unstructured protein, which allows for a high

degree of flexibility, enabling it to interact with numerous other proteins and DNA structures.[5]

This structural plasticity is central to its function as a scaffold protein in the assembly of multi-

protein complexes at sites of DNA replication and damage.
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Claspin is a modular protein with several distinct functional domains that mediate its

interactions with other proteins and DNA. The locations and functions of these domains have

been mapped primarily through studies of human and Xenopus Claspin.
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Domain/Region
Amino Acid Position
(Human Isoform 1)

Function

DNA Binding Domain (DBD) /

Replication Fork-Interacting

Domain (RFID)

273–622

Binds to branched DNA

structures, particularly

replication forks.[4][6] This

interaction is crucial for

localizing Claspin to sites of

replication stress.

Basic Patch I (BP1) 273–492
A subregion within the RFID

rich in basic residues.[4][6]

Basic Patch II (BP2) 492–622

Another basic residue-rich

subregion within the RFID.[4]

[6]

PCNA-Interacting Protein (PIP)

Box

Immediately precedes the

second degron

Mediates the interaction with

Proliferating Cell Nuclear

Antigen (PCNA).[4]

Chk1-Binding Domain (CKBD) 899–999

Essential for the recruitment of

Chk1.[7] This interaction is

phosphorylation-dependent.

Chk1-Binding Motifs (CKB1,

CKB2, CKB3)
910-919, 939-948, 976-985

Three 10-amino acid repeats

within the CKBD.[6]

Phosphorylation of Thr916 and

Ser945 within CKB1 and CKB2

is required for Chk1 binding.[8]

Mrc1-like Domain 1045–1203

A region of homology to the

yeast Mrc1 protein, which is

the functional equivalent of

Claspin in yeast.[7]

Acidic Patch (AP) Towards the C-terminus

A region enriched in acidic

residues that mediates

interaction with the Cdc7

kinase.[4]
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Degrons N-terminal and within BP1

Two distinct domains that

target Claspin for proteasomal

degradation, thus regulating its

cellular levels.[4]

Quantitative Data on Claspin Interactions
The following table summarizes available quantitative data related to Claspin's interactions and

experimental conditions used in its study.
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Interaction/Paramet
er

Method Quantitative Value Reference

Claspin-Chk1 (full-

length,

dephosphorylated)

Binding Affinity

Fluorescence

Polarization (FP)

Assay

Kd ≈ 2 µM [9]

Claspin

(phosphopeptide)-

Chk1 (kinase domain)

Binding Affinity

Fluorescence

Polarization (FP)

Assay

Kd ≈ 1 µM [9]

Chk1 Kinase Activity

(full-length)

NADH-coupled

ATPase assay
2.25 mol min−1 mol−1 [9]

Chk1 Kinase Activity

(kinase domain only)

NADH-coupled

ATPase assay
7.73 mol min−1 mol−1 [9]

Claspin Concentration

for in vitro Chk1

Phosphorylation

Assay

In vitro kinase assay 3, 30, or 300 nM [10]

Claspin Fragment

Concentration for

DNA Binding Assay

In vitro pull-down

assay
20, 40, and 100 nM [3]

DNA Substrate

Concentration for

DNA Binding Assay

In vitro pull-down

assay
20 nM [3]

Claspin Signaling Pathways
Claspin is a central component of the ATR-Chk1 signaling pathway, which is activated in

response to replication stress. This pathway is essential for cell cycle arrest, stabilization of

stalled replication forks, and initiation of DNA repair.

The ATR-Chk1 Checkpoint Pathway
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Upon encountering a stalled replication fork, the ATR kinase is recruited and activated. ATR

then phosphorylates a number of downstream targets, but its phosphorylation and subsequent

activation of Chk1 is critically dependent on Claspin.[2] Claspin acts as a scaffold, bringing

Chk1 into proximity with ATR.[2] This interaction is regulated by the phosphorylation of Claspin

itself, creating a binding site for Chk1.[8] Once bound to Claspin, Chk1 is phosphorylated by

ATR at Ser317 and Ser345, leading to its activation. Activated Chk1 then phosphorylates a

variety of downstream targets to halt cell cycle progression and promote DNA repair.

Replication Stress

Checkpoint Activation

Stalled Replication Fork

ATR

recruits & activates

Claspin
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Chk1
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recruits
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ATR-Chk1 signaling pathway mediated by Claspin.
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Experimental Protocols
The following are detailed protocols for key experiments used to study the structure and

function of Claspin.

Recombinant Claspin Purification
This protocol describes the purification of recombinant human Claspin from insect cells, a

common expression system for large, complex eukaryotic proteins.

Materials:

Sf9 or High Five™ insect cells

Baculovirus expression vector containing the human CLSPN gene with an N-terminal FLAG

tag

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented

with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 150 µg/mL 3xFLAG® peptide

Anti-FLAG M2 Affinity Gel

SDS-PAGE and Coomassie blue staining reagents

Procedure:

Infect insect cells with the recombinant baculovirus at an appropriate multiplicity of infection

(MOI) and incubate for 48-72 hours.

Harvest the cells by centrifugation at 500 x g for 10 minutes at 4°C.

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with

occasional vortexing.

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
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Transfer the supernatant to a fresh tube and add the anti-FLAG M2 affinity gel. Incubate with

gentle rotation for 2-4 hours at 4°C.

Pellet the affinity gel by centrifugation at 500 x g for 5 minutes at 4°C and discard the

supernatant.

Wash the gel three times with Wash Buffer. After each wash, pellet the gel as in the previous

step and discard the supernatant.

Elute the bound protein by incubating the gel with Elution Buffer for 30 minutes at 4°C with

gentle rotation.

Pellet the gel and collect the supernatant containing the purified FLAG-Claspin.

Analyze the purity of the eluted protein by SDS-PAGE and Coomassie blue staining.

Co-Immunoprecipitation (Co-IP) of Claspin and
Interacting Proteins
This protocol is for the co-immunoprecipitation of endogenous Claspin from human cell extracts

to identify interacting proteins.

Materials:

Human cell line (e.g., HeLa or U2OS)

Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40,

supplemented with protease and phosphatase inhibitors

Anti-Claspin antibody (for immunoprecipitation)

Normal Rabbit IgG (as a negative control)

Protein A/G agarose beads

Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40

SDS-PAGE loading buffer
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Antibodies for immunoblotting (e.g., anti-Chk1, anti-PCNA)

Procedure:

Culture cells to 80-90% confluency. If studying a specific condition (e.g., DNA damage), treat

the cells accordingly.

Harvest the cells and wash with ice-cold PBS.

Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

Pellet the beads and transfer the supernatant to a fresh tube.

Add the anti-Claspin antibody or Normal Rabbit IgG to the pre-cleared lysate and incubate

with gentle rotation for 4 hours to overnight at 4°C.

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

Pellet the beads and discard the supernatant.

Wash the beads three to five times with Wash Buffer.

After the final wash, resuspend the beads in SDS-PAGE loading buffer and boil for 5 minutes

to elute the protein complexes.

Analyze the eluates by SDS-PAGE and immunoblotting with antibodies against potential

interacting proteins.

Yeast Two-Hybrid (Y2H) Assay for Claspin Interactions
This protocol outlines the general steps for a yeast two-hybrid screen to identify novel protein-

protein interactions with Claspin.

Materials:
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Saccharomyces cerevisiae strain (e.g., AH109 or Y2HGold)

"Bait" plasmid (e.g., pGBKT7) containing the CLSPN gene fused to a DNA-binding domain

(e.g., GAL4-BD)

"Prey" plasmid library (e.g., pGADT7) containing cDNA from a relevant tissue or cell type

fused to a transcriptional activation domain (e.g., GAL4-AD)

Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol)

Synthetic defined (SD) media with appropriate drop-out supplements (e.g., -Trp, -Leu, -His, -

Ade)

X-α-Gal for blue/white screening

Procedure:

Clone the full-length or a specific domain of human CLSPN into the bait plasmid.

Transform the bait plasmid into the yeast strain and select for transformants on appropriate

SD drop-out media (e.g., SD/-Trp).

Verify that the bait protein is expressed and does not auto-activate the reporter genes. This

is done by transforming the bait-containing yeast with an empty prey plasmid and plating on

selective media (e.g., SD/-Trp/-Leu/-His/-Ade). No growth should be observed.

Perform a library transformation by introducing the prey plasmid library into the yeast strain

already containing the bait plasmid.

Plate the transformed yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-

Ade) to select for colonies where a protein-protein interaction has occurred, leading to the

activation of the reporter genes.

Positive colonies (those that grow on the selective media) are then picked and their prey

plasmids are isolated.

The cDNA insert in the prey plasmid is sequenced to identify the interacting protein.
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The interaction should be confirmed by re-transforming the isolated prey plasmid with the

original bait plasmid and repeating the selection and reporter assays.

Conclusion
Claspin is a multifaceted protein that is indispensable for the proper response to DNA

replication stress and for the maintenance of genome stability. Its modular structure, with

distinct domains for interacting with DNA and a variety of proteins, allows it to function as a

critical scaffolding protein in the ATR-Chk1 checkpoint pathway. The unstructured nature of

much of the protein likely provides the flexibility needed to orchestrate the complex series of

events that occur at a stalled replication fork. Given its central role in these processes and its

dysregulation in cancer, Claspin continues to be an important area of research for both basic

scientists and those involved in the development of novel cancer therapies. A thorough

understanding of its structure, domains, and signaling pathways is essential for leveraging it as

a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. igakuken.or.jp [igakuken.or.jp]

2. proteome.wayne.edu [proteome.wayne.edu]

3. researchgate.net [researchgate.net]

4. [PDF] Human Claspin Is a Ring-shaped DNA-binding Protein with High Affinity to
Branched DNA Structures* | Semantic Scholar [semanticscholar.org]

5. Claspin Operates Downstream of TopBP1 To Direct ATR Signaling towards Chk1
Activation - PMC [pmc.ncbi.nlm.nih.gov]

6. Characterization of functional domains in human Claspin - PMC [pmc.ncbi.nlm.nih.gov]

7. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein
Interactions - PMC [pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b055326?utm_src=pdf-custom-synthesis
https://www.igakuken.or.jp/genome/wp-content/uploads/2023/01/Haowen-and-Yang-in-pressl.pdf
https://proteome.wayne.edu/Update.html
https://www.researchgate.net/figure/DNA-binding-activity-of-Claspin-is-regulated-by-the-C-terminal-acidic-patch-a_fig4_305272296
https://www.semanticscholar.org/paper/Human-Claspin-Is-a-Ring-shaped-DNA-binding-Protein-Sar-Lindsey-Boltz/c492f58765309da26e28abc909ae4535fb2fab0f
https://www.semanticscholar.org/paper/Human-Claspin-Is-a-Ring-shaped-DNA-binding-Protein-Sar-Lindsey-Boltz/c492f58765309da26e28abc909ae4535fb2fab0f
https://pmc.ncbi.nlm.nih.gov/articles/PMC1592810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1592810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3127160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122120/
https://www.researchgate.net/figure/DNA-damage-induced-interaction-between-Claspin-and-Chk1-depends-upon-TopBP1-A-U-2-OS_fig3_6905209
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055326?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. biorxiv.org [biorxiv.org]

10. Cdc7-dependent and -independent phosphorylation of Claspin in the induction of the
DNA replication checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and
Function of Claspin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055326#culpin-protein-structure-and-domains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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